![molecular formula C12H8INO3S B2578054 2-[(2-Iodobenzoyl)amino]thiophene-3-carboxylic acid CAS No. 926259-86-1](/img/structure/B2578054.png)
2-[(2-Iodobenzoyl)amino]thiophene-3-carboxylic acid
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Overview
Description
2-[(2-Iodobenzoyl)amino]thiophene-3-carboxylic acid is a chemical compound with the CAS Number: 926259-86-1 . It has a molecular weight of 373.17 .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The IUPAC name of this compound is 2-[(2-iodobenzoyl)amino]-3-thiophenecarboxylic acid . The InChI code is 1S/C12H8INO3S/c13-9-4-2-1-3-7(9)10(15)14-11-8(12(16)17)5-6-18-11/h1-6H,(H,14,15)(H,16,17) .Chemical Reactions Analysis
Thiophene derivatives, including this compound, can be synthesized through various reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 373.17 . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis of Anti-inflammatory Agents : Thiophene derivatives, such as 5-substituted benzo[b]thiophene derivatives, have been synthesized for their potent anti-inflammatory activity. The synthesis involves converting 5-aminobenzo[b]thiophene-2-carboxylic acid to its corresponding derivatives through reactions with various amines (Radwan, Shehab, & El-Shenawy, 2009).
Luminescent Supramolecular Assemblies : The construction of luminescent supramolecular assemblies using stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids has been reported. These assemblies exhibit strong photoluminescence in solution, showcasing potential applications in material science and sensor technology (Osterod et al., 2001).
Medicinal Chemistry Applications
Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities : Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have been evaluated for their antiarrhythmic, serotonin antagonist, and antianxiety activities. These compounds exhibit high activity compared to standard drugs, highlighting their potential in medicinal chemistry (Amr et al., 2010).
Material Science and Dye Synthesis
Synthesis of Azo Dyes : Thiophene derivatives have been used in the synthesis of azo dyes with good coloration and fastness properties on polyester. This application demonstrates the role of thiophene derivatives in the development of new dyes for textile applications (Sabnis & Rangnekar, 1989).
Antimicrobial Applications
Antibacterial and Antifungal Activities : Thiophene-containing compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties have shown promising antibacterial and antifungal activities. Such compounds could serve as leads for the development of new antimicrobial agents (Mabkhot et al., 2017).
Future Directions
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the research of thiophene derivatives like 2-[(2-Iodobenzoyl)amino]thiophene-3-carboxylic acid could involve exploring their potential biological activities and applications in medicinal chemistry.
properties
IUPAC Name |
2-[(2-iodobenzoyl)amino]thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8INO3S/c13-9-4-2-1-3-7(9)10(15)14-11-8(12(16)17)5-6-18-11/h1-6H,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRFVJOQBBKMEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CS2)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8INO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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